molecular formula C10H10ClN3O2 B603308 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one CAS No. 1374506-09-8

1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one

Cat. No.: B603308
CAS No.: 1374506-09-8
M. Wt: 239.66g/mol
InChI Key: BSXFXSRWXFSJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one is a heterocyclic compound with a quinoxaline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.

    Hydroxylation: The hydroxyl group at the 3-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide (H2O2) or other oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted quinoxaline derivatives.

Scientific Research Applications

1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one, which lacks the aminoethyl, chloro, and hydroxyl substituents.

    6-Chloroquinoxaline: Similar to the target compound but without the aminoethyl and hydroxyl groups.

    3-Hydroxyquinoxaline: Lacks the chloro and aminoethyl groups.

Uniqueness

This compound is unique due to the presence of all three functional groups (aminoethyl, chloro, and hydroxyl) on the quinoxaline core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-aminoethyl)-7-chloro-1H-quinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c11-6-1-2-8-7(5-6)13-9(15)10(16)14(8)4-3-12/h1-2,5H,3-4,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXFXSRWXFSJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.